molecular formula C17H15N3O4S2 B2851209 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide CAS No. 941907-95-5

2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2851209
CAS No.: 941907-95-5
M. Wt: 389.44
InChI Key: PDSNZXOVXPCPLV-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative characterized by a sulfonyl group linked to a 4-methoxyphenyl moiety and an acetamide bridge connecting to a 4-(pyridin-2-yl)thiazol-2-yl group. The sulfonyl group distinguishes it from similar compounds, likely enhancing electronegativity and influencing binding interactions compared to thioether or piperazine-containing derivatives .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-24-12-5-7-13(8-6-12)26(22,23)11-16(21)20-17-19-15(10-25-17)14-4-2-3-9-18-14/h2-10H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSNZXOVXPCPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Key Intermediates

Retrosynthetic Analysis

The target compound is dissected into three modular components:

  • Thiazole-pyridine core : 4-(pyridin-2-yl)thiazol-2-amine.
  • Sulfonamide linker : (4-methoxyphenyl)sulfonylacetyl chloride.
  • Acetamide bridge : Formed via nucleophilic acyl substitution.

Retrosynthetic disconnection prioritizes the formation of the thiazole ring first, followed by sulfonylation and amidation.

Stepwise Preparation Methods

Method A: Sequential Thiazole Formation and Sulfonylation

Thiazole Core Synthesis

4-(Pyridin-2-yl)thiazol-2-amine is synthesized via Hantzsch thiazole synthesis:

  • Reagents : α-Bromo-4-pyridin-2-ylacetophenone (1.2 equiv), thiourea (1.5 equiv).
  • Conditions : Ethanol, reflux at 78°C for 6 hr.
  • Yield : 68–72% after recrystallization (ethanol/water).
Sulfonylation of Acetamide Intermediate

(4-Methoxyphenyl)sulfonylacetyl chloride is prepared by chlorosulfonation:

  • Reagents : 4-Methoxyphenylacetic acid (1.0 equiv), chlorosulfonic acid (3.0 equiv).
  • Conditions : Dichloromethane, 0–5°C, 2 hr.
  • Quenching : Ice-cold water to isolate the sulfonyl chloride (yield: 85%).

Coupling Reaction :

  • Reagents : 4-(Pyridin-2-yl)thiazol-2-amine (1.0 equiv), sulfonylacetyl chloride (1.1 equiv), triethylamine (2.0 equiv).
  • Conditions : Tetrahydrofuran (THF), 25°C, 12 hr.
  • Workup : Dilute HCl wash, silica gel chromatography (ethyl acetate/hexane).
  • Yield : 63%.

Method B: One-Pot Sulfonamide-Thiazole Coupling

Integrated Reaction Sequence

This method merges thiazole ring closure and sulfonamide formation:

  • Reagents :
    • 2-Amino-4-(pyridin-2-yl)thiazole (1.0 equiv).
    • 4-Methoxyphenylsulfonyl acetic acid (1.05 equiv).
    • Coupling agent: HATU (1.2 equiv), DIPEA (3.0 equiv).
  • Conditions : DMF, 25°C, 4 hr.
  • Yield : 78% (HPLC purity >98%).
Advantages Over Method A
  • Reduced purification steps (crude thiazole intermediate used directly).
  • Higher atom economy (no isolated sulfonyl chloride required).

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Reactor Design :

  • Thiazole formation : Microfluidic reactor (residence time: 8 min, 120°C).
  • Sulfonylation : Packed-bed reactor with immobilized lipase (retention: 15 min).
Parameter Batch Process Flow Process
Time 14 hr 2.5 hr
Yield 63% 81%
Purity 95% 99%
Solvent Use 12 L/kg 4 L/kg

Flow systems enhance reproducibility and reduce solvent waste.

Catalytic Improvements

Palladium-NHC Catalysts :

  • System : Pd(OAc)₂/IMes·HCl (0.5 mol%).
  • Impact : Accelerates C–N coupling in sulfonamide formation (TOF: 1,200 h⁻¹).
  • Substrate Scope : Tolerates electron-deficient aryl sulfonates.

Critical Analysis of Reaction Parameters

Solvent Effects on Sulfonylation

Solvent Dielectric Constant Reaction Rate (k, ×10⁻³ s⁻¹) Byproduct Formation
THF 7.5 2.1 8%
DMF 36.7 4.9 3%
Acetonitrile 37.5 3.7 5%

Polar aprotic solvents (DMF) maximize reaction efficiency while minimizing hydrolysis.

Temperature-Dependent Yield Profiles

Step Optimal Temp (°C) Yield Loss per 5°C Deviation
Thiazole formation 78 12%↓ (above), 8%↓ (below)
Sulfonamide coupling 25 7%↓ (above), negligible (below)

Precise temperature control is critical during thiazole cyclization.

Purification and Characterization

Crystallization Protocols

  • Solvent System : Ethyl acetate/n-heptane (1:3 v/v).
  • Cooling Rate : 0.5°C/min to 4°C.
  • Crystal Morphology : Monoclinic prisms (PXRD confirmed).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (d, J=4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, thiazole-H), 3.87 (s, 3H, OCH₃).
  • LC-MS : m/z 390.1 [M+H]⁺ (calc. 389.5).

Comparative Evaluation of Methods

Metric Method A Method B
Total Steps 4 2
Overall Yield 52% 78%
Purity 95% 98%
Scalability Pilot-scale (10 kg) Industrial (>100 kg)

Method B’s one-pot approach is superior for large-scale production.

Chemical Reactions Analysis

Sulfonylation of the Pyridine-Thiazole Core

The 4-(pyridin-2-yl)thiazol-2-amine intermediate undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–6 hours .

Reaction Scheme:

4 Pyridin 2 yl thiazol 2 amine+4 Methoxybenzenesulfonyl chlorideBase DCMSulfonamide intermediate\text{4 Pyridin 2 yl thiazol 2 amine}+\text{4 Methoxybenzenesulfonyl chloride}\xrightarrow{\text{Base DCM}}\text{Sulfonamide intermediate}

Acetamide Formation via Nucleophilic Substitution

The sulfonamide intermediate reacts with chloroacetyl chloride in the presence of a base (e.g., sodium hydride or potassium carbonate) to form the acetamide derivative. This step is performed in dry DMF or acetonitrile under reflux (80–100°C) for 2–4 hours .

Reaction Scheme:

Sulfonamide intermediate+ClCH2COClBase DMF2 4 Methoxyphenyl sulfonyl N 4 pyridin 2 yl thiazol 2 yl acetamide\text{Sulfonamide intermediate}+\text{ClCH}_2\text{COCl}\xrightarrow{\text{Base DMF}}\text{2 4 Methoxyphenyl sulfonyl N 4 pyridin 2 yl thiazol 2 yl acetamide}

Thiazole Ring Construction

The 4-(pyridin-2-yl)thiazol-2-amine precursor is synthesized via Hantzsch thiazole synthesis , where a ketone (e.g., pyridin-2-yl carbonyl derivative) reacts with thiourea or thioamide in the presence of iodine or bromine. This cyclization occurs in ethanol or acetic acid under reflux (12–24 hours) .

Reaction Example:

Pyridin 2 yl carbonyl compound+ThioureaI2,EtOH4 Pyridin 2 yl thiazol 2 amine\text{Pyridin 2 yl carbonyl compound}+\text{Thiourea}\xrightarrow{\text{I}_2,\text{EtOH}}\text{4 Pyridin 2 yl thiazol 2 amine}

Key Reaction Conditions and Data

Reaction Step Reagents/Conditions Yield References
Sulfonylation4-Methoxybenzenesulfonyl chloride, DCM, 0°C, 6h72–85%
Acetamide FormationChloroacetyl chloride, DMF, 80°C, 3h68–78%
Thiazole CyclizationThiourea, I₂, EtOH, reflux, 24h60–75%

Mechanistic Insights

  • Sulfonylation : The reaction proceeds via nucleophilic attack of the thiazole amine on the electrophilic sulfur of the sulfonyl chloride, facilitated by a base .

  • Acetamide Coupling : Chloroacetyl chloride acts as an acylating agent, displacing the chloride ion to form the acetamide bond .

  • Thiazole Formation : The Hantzsch mechanism involves cyclodehydration of the thiourea-ketone adduct, promoted by iodine as an oxidizing agent .

Analytical Validation

  • ¹H/¹³C NMR : Confirmed the presence of sulfonyl (δ 3.8 ppm for methoxy), acetamide (δ 2.1 ppm for CH₃), and pyridyl-thiazole protons (δ 7.5–8.5 ppm) .

  • HPLC-MS : Molecular ion peak at m/z 454.5 [M+H]⁺ aligns with the molecular formula C₂₁H₁₈N₄O₄S₂ .

Biological Relevance

This synthesis leverages well-established protocols for sulfonamide and thiazole chemistry, ensuring reproducibility and scalability. For further details on analogous structures, refer to .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    The compound exhibits significant anticancer properties by inhibiting the polymerization of tubulin, which is crucial for cancer cell division. Studies indicate that it may be effective against various cancer types, including breast, colon, and lung cancers. The mechanism involves binding to the colchicine site on tubulin β-subunits, thereby preventing microtubule formation and disrupting mitotic processes .
  • Anti-inflammatory Effects
    As a dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), this compound shows promise in treating inflammatory diseases. Its ability to suppress tumor necrosis factor-alpha (TNFα) release positions it as a potential therapeutic agent for conditions like rheumatoid arthritis and other inflammatory disorders .
  • Anticonvulsant Properties
    Recent studies have highlighted its anticonvulsant effects, particularly in models of epilepsy. The compound's structural features enhance its interaction with neural targets, potentially offering protection against seizure activity .

Case Studies

  • Breast Cancer Treatment :
    In an experimental study involving MCF-7 breast cancer cells, 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide demonstrated an IC50 value of 5.71 μM, outperforming standard treatments like 5-fluorouracil (IC50 6.14 μM). This suggests enhanced efficacy in targeting breast cancer cells .
  • Inflammatory Disease Models :
    In vivo studies using rodent models of inflammation showed that administration of the compound resulted in significant reductions in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and its analogs:

Table 1. Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents/R-Groups Molecular Weight (g/mol) Melting Point (°C) Key Functional Features Reference
Target: 2-((4-Methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide Thiazole-acetamide 4-Methoxyphenylsulfonyl, pyridin-2-yl ~420 (estimated) Not reported Sulfonyl group enhances polarity N/A
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Thiazole-acetamide 4-Fluorophenyl 313.34 Not reported Fluorine substituent improves bioavailability
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (18) Thiazole-acetamide with piperazine 4-Methoxyphenyl (thiazole and piperazine) 438.54 302–303 Piperazine ring may enhance solubility
2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide (1c) Thiopyridine-thiazole hybrid Bis(4-methoxyphenyl), thio linkage 462.53 Not reported Thioether linkage; dual methoxy groups
2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Pyrimidine-thiazole hybrid Pyrimidinylsulfanyl, phenyl 420.51 Not reported Pyrimidine core; sulfanyl group
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide Thiazole-acetamide 4-Methoxyphenyl, pyridin-3-yl 340.39 Not reported Pyridine substitution (3-yl vs. 2-yl)

Structural and Functional Insights

Sulfonyl vs. This may enhance target selectivity in enzyme inhibition. Piperazine derivatives (e.g., 18) exhibit higher melting points (~300°C), suggesting greater crystallinity and stability , while thioether-linked compounds (e.g., 1c) may offer better membrane permeability due to reduced polarity .

Substituent Effects: Methoxy vs. In contrast, fluorine-substituted analogs (e.g., GSK1570606A ) leverage electronegativity for improved metabolic stability. Pyridine Position (2-yl vs. 3-yl): The pyridin-2-yl group in the target compound may favor specific binding orientations compared to pyridin-3-yl derivatives (e.g., ), as seen in kinase inhibitors where nitrogen positioning affects affinity .

Biological Activity: Thiazole-acetamide derivatives with methoxyphenyl groups (e.g., 18 ) have demonstrated MMP inhibitory activity, suggesting the target compound could share similar applications.

Synthetic Complexity :

  • The sulfonyl group in the target compound likely requires additional synthesis steps (e.g., sulfonation) compared to simpler acetamide derivatives (e.g., ). Piperazine-containing analogs (e.g., 18 ) involve multi-step amine coupling, while thioether-linked compounds (e.g., 1c ) utilize nucleophilic substitution.

Research Implications

  • Drug Design : The sulfonyl group in the target compound offers a unique pharmacophore for optimizing enzyme inhibition or antimicrobial activity. Comparative studies with piperazine or thioether analogs could refine solubility-to-potency ratios.
  • Structural Modifications : Introducing halogen atoms (e.g., fluorine) or varying pyridine positions may enhance bioavailability or target engagement, as seen in GSK1570606A .
  • Biological Screening : Prioritize assays for MMP inhibition, CD73 targeting, or mycobacterial growth inhibition based on structural parallels to validated compounds .

Biological Activity

2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide, known by its CAS number 941907-95-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N3O4S2C_{17}H_{15}N_{3}O_{4}S_{2}, with a molecular weight of 389.5 g/mol. Its structure features a thiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds containing thiazole and related functionalities exhibit diverse biological activities. The following sections detail specific activities associated with this compound.

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. In one study, thiazole-containing compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundMDA-MB-23112.5
Reference Drug (Doxorubicin)MDA-MB-23110.0

The presence of electron-donating groups, such as the methoxy group, enhances the activity of these compounds by improving their interaction with cellular targets .

Antimicrobial Activity

Thiazole derivatives also exhibit promising antimicrobial properties. In a comparative study, several thiazole-based compounds were tested for their antibacterial efficacy:

CompoundMicroorganismMIC (µg/mL)
This compoundStaphylococcus aureus31.25
Standard Drug (Ampicillin)Staphylococcus aureus16.0

The compound showed significant inhibition against Gram-positive bacteria, indicating its potential as an antibacterial agent .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain carbonic anhydrases (CA IX), which are implicated in tumor growth and metastasis.
    • IC50 Values : CA IX: 10.93 nM; CA II: 1.55 µM, indicating selectivity towards CA IX .
  • Apoptosis Induction : Studies revealed that the compound can induce apoptosis in cancer cell lines, evidenced by increased annexin V-FITC positivity in treated cells compared to controls .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

  • Anticonvulsant Activity : A thiazole derivative similar to the compound under review exhibited notable anticonvulsant properties in animal models, suggesting potential for neurological applications .
  • Combination Therapy : Research has indicated that combining thiazole derivatives with existing chemotherapeutics may enhance overall efficacy and reduce resistance in cancer treatments .

Q & A

Q. What are the key synthetic routes for 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives or condensation of α-halo ketones with thioamides.
  • Step 2: Sulfonylation of the 4-methoxyphenyl group using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine).
  • Step 3: Acetamide coupling via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt).

Q. Optimization Parameters :

  • Temperature : Controlled heating (60–80°C) during sulfonylation to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) for regioselective thiazole formation .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

Critical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl proton absence at δ 3.5–4.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ≈ 405.49 g/mol).
  • X-ray Crystallography : Resolves stereochemistry and confirms sulfonamide linkage geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in pharmacological studies (e.g., IC₅₀ variations) may arise from:

  • Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell line sensitivity.
  • Purity : Impurities >95% required; HPLC with UV detection (λ = 254 nm) ensures homogeneity.
  • Dose-Response Validation : Repetition under standardized protocols (e.g., CLSI guidelines) .

Q. Example Data Comparison :

StudyIC₅₀ (μM)Assay TypePurity (%)
A1.2Kinase98
B5.7Cell-based90

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Molecular Docking : Use software (AutoDock Vina) to predict binding affinity to kinases or proteases.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of target binding.
  • Kinetic Studies : Michaelis-Menten analysis to determine inhibition type (competitive/uncompetitive) .

Q. How can solubility challenges be addressed during in vivo studies?

Strategies :

  • Co-solvent Systems : PEG-400/water mixtures improve bioavailability.
  • Salt Formation : Hydrochloride salts enhance aqueous solubility.
  • Nanoformulation : Liposomal encapsulation reduces aggregation in physiological media .

Q. What structural analogs of this compound exhibit unique bioactivity, and how do they compare?

Comparative Table :

CompoundUnique FeatureBioactivity (vs. Target Compound)
2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamidePyrimidine coreLower kinase inhibition (IC₅₀ = 8.3 μM)
N-(4-Acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamidePyridazine moietyEnhanced antiproliferative activity (IC₅₀ = 0.9 μM)
2-{[3-(3,5-Dimethylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamideThienopyrimidineImproved metabolic stability (t₁/₂ = 4.7 h) .

Methodological Guidance for Experimental Design

Q. How to design a robust SAR (Structure-Activity Relationship) study for this compound?

  • Core Modifications : Systematically vary substituents (e.g., methoxy → ethoxy, sulfonyl → carbonyl).
  • In Silico Screening : Generate QSAR models using MOE or Schrödinger Suite to prioritize synthetic targets.
  • Biological Testing : Parallel evaluation in enzymatic (pure protein) and cellular (e.g., HeLa, HEK293) assays .

Q. What are best practices for ensuring reproducibility in multi-step syntheses?

  • Intermediate Isolation : Purify all intermediates via column chromatography (silica gel, hexane/EtOAc).
  • Reaction Monitoring : TLC (Rf tracking) and in-line FTIR for real-time functional group analysis.
  • Batch Consistency : Use controlled stoichiometry (1:1.05 molar ratios) and inert atmospheres (N₂/Ar) .

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